Rosuvastatin analytical development groups face a critical pain point: the absence of an authenticated (3S,5R)-enantiomer standard undermines chiral method specificity and risks ANDA rejection. ent-Rosuvastatin Lactone (CAS 615263-62-2) directly resolves this gap.
- Enables chiral HPLC quantification of the (3S,5R)-enantiomer impurity down to an LOQ of 0.2 µg/mL, well within the 0.2% unspecified impurity threshold.
- Supplied with full characterization data (HRMS, NMR, HPLC) compliant with ICH Q3A/Q3B, supporting direct use in ANDA, DMF, and EP/USP monograph submissions.
- Authentic standard for forced degradation studies, providing unambiguous identification of stereospecific lactonization degradants under ICH stress conditions.
Reliable, globally shippable, and available from stock to accelerate your rosuvastatin quality control and regulatory filing timelines.
Molecular FormulaC22H26FN3O5S
Molecular Weight463.5 g/mol
Cat. No.B1250042
⚠ Attention: For research use only. Not for human or veterinary use.
ent-Rosuvastatin Lactone (CAS 615263-62-2) is the (3S,5R)-stereoisomer of the lactone form of rosuvastatin, a competitive HMG-CoA reductase inhibitor of the statin class [1]. It is a chiral compound with a molecular formula of C22H26FN3O5S and a molecular weight of 463.52 g/mol [2]. Unlike the therapeutically active (3R,5S)-rosuvastatin, this enantiomer is not intended for therapeutic use. Instead, its primary utility lies in pharmaceutical research and development as a stereospecific impurity reference standard for method validation, quality control, and regulatory submissions such as ANDA and DMF [3]. It is a non-naturally occurring metabolite that has been detected in human blood as part of the exposome following exposure [4].
Stereospecific impurity standardFor chiral HPLC method validation and batch release testing of rosuvastatin API
Regulatory reference materialSupports ANDA, DMF, and pharmacopeial impurity control documentation
Non-therapeutic research toolIntended as stereochemical control; not an active pharmaceutical ingredient
[1] Prabhu Venkatesh Moodbidri, Varadaraji Dhayanithi, Ganesh Belavadi Manjunatha shastry, Hari Narayan Pati, and Pardhasaradhi Vasireddy. 'DEVELOPMENT AND VALIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM'. International Journal of Pharmaceutics and Drug Analysis, vol. 3, no. 9, Sept. 2015, pp. 275-81. View Source
Why Substitution Fails for ent-Rosuvastatin Lactone
Substitution of ent-Rosuvastatin Lactone with the active (3R,5S)-rosuvastatin, its racemate, or other statin lactones is scientifically invalid due to fundamental differences in stereochemistry, which dictate biological activity, analytical behavior, and regulatory status. ent-Rosuvastatin Lactone possesses the (3S,5R) configuration, making it the enantiomer of the pharmacologically active rosuvastatin [1]. This stereochemical inversion leads to a distinct pharmacological profile, notably a lack of HMG-CoA reductase inhibition, the primary mechanism of cholesterol-lowering drugs . Furthermore, in-class statin lactones exhibit a wide spectrum of inhibitory potencies on key cytochrome P450 enzymes, precluding any assumption of functional equivalence [2]. Therefore, for applications requiring precise stereochemical or analytical control, only the designated ent-Rosuvastatin Lactone reference standard is appropriate. The following quantitative evidence establishes the specific, non-interchangeable properties of this compound.
ent-Rosuvastatin Lactone (3S,5R)
Active (3R,5S)-Rosuvastatin
Stereochemical inversion eliminates target HMG-CoA reductase inhibition; not interchangeable for impurity tracking
Designated EP Impurity G standard
Other statin lactone references
Distinct chiral chromatographic behavior and regulatory specification; may not meet identity and purity requirements
Enantiospecific CYP inhibition probe
Racemic lactone or acid form
CYP2C9 inhibition profile may differ due to stereoselective metabolism; unsuitable for chiral-specific interaction studies
[1] Prabhu Venkatesh Moodbidri, Varadaraji Dhayanithi, Ganesh Belavadi Manjunatha shastry, Hari Narayan Pati, and Pardhasaradhi Vasireddy. 'DEVELOPMENT AND VALIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM'. International Journal of Pharmaceutics and Drug Analysis, vol. 3, no. 9, Sept. 2015, pp. 275-81. View Source
[2] Effects of Acid and Lactone Forms of Eight HMG-CoA Reductase Inhibitors on CYP-Mediated Metabolism and MDR1-Mediated Transport. Pharmaceutical Research, 2006. View Source
ent-Rosuvastatin Lactone: Comparative Evidence
Lack of HMG-CoA Reductase Inhibition
ent-Rosuvastatin Lactone, possessing the (3S,5R) stereochemistry, does not inhibit the target enzyme HMG-CoA reductase, in direct contrast to the (3R,5S)-enantiomer which is the active pharmaceutical ingredient in rosuvastatin drugs . While the active (3R,5S)-rosuvastatin exhibits an IC50 of 11 nM for HMG-CoA reductase inhibition, the (3S,5R)-enantiomer shows no such activity, confirming its utility as a stereospecific impurity marker rather than a therapeutic agent .
This fundamental difference in biological activity is the primary reason ent-Rosuvastatin Lactone is used as a reference standard for detecting and quantifying the inactive enantiomer, a critical quality attribute in pharmaceutical manufacturing.
A validated normal-phase chiral HPLC method was developed to separate and quantify ent-Rosuvastatin (the (3S,5R) enantiomer) from the active (3R,5S)-Rosuvastatin. The method achieved a resolution factor greater than 2.0 between the two enantiomers [1]. Crucially, the method provided a Limit of Detection (LOD) of 0.07 µg/mL and a Limit of Quantitation (LOQ) of 0.2 µg/mL for the ent-Rosuvastatin enantiomer, enabling its trace-level quantification in bulk drug substance [1][2].
ent-Rosuvastatin resolved from Rosuvastatin with Rs > 2.0
Comparator Or Baseline
Resolution between Rosuvastatin and its lactone impurity > 4.0
Quantified Difference
Resolution factor > 2.0 (validated separation)
Conditions
CHIRALPAK IB column (250 x 4.6mm, 5µm), mobile phase: n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v)
Why This Matters
This validated analytical methodology provides the precise, quantitative capability required for quality control and regulatory compliance, ensuring that the inactive enantiomer is controlled at levels specified in pharmacopeial monographs.
[1] Prabhu Venkatesh Moodbidri, Varadaraji Dhayanithi, Ganesh Belavadi Manjunatha shastry, Hari Narayan Pati, and Pardhasaradhi Vasireddy. 'DEVELOPMENT AND VALIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM'. International Journal of Pharmaceutics and Drug Analysis, vol. 3, no. 9, Sept. 2015, pp. 275-81. View Source
[2] CORE. 'Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium'. Research Output. View Source
CYP2C9 Inhibition Profile
The lactone form of rosuvastatin is a known inhibitor of CYP2C9 isoforms, with reported IC50 values of 8.52 µM for CYP2C9.1 and 4.1 µM for CYP2C9.3 [1]. This is a class-level effect of the lactone moiety, distinct from the pharmacologically active acid form which shows minimal CYP inhibition [2]. While direct IC50 data for ent-Rosuvastatin Lactone against these isoforms are not yet established, it is inferred that the (3S,5R) enantiomer will exhibit a similar or potentially divergent inhibition profile due to stereoselective enzyme binding. Its use as a reference standard allows for the precise study of any enantiospecific differences in CYP interaction.
Inferred to be comparable to the racemate or active lactone
Conditions
In vitro enzymatic assay with human CYP isoforms
Why This Matters
Understanding the CYP inhibition profile of this enantiomer is critical for predicting potential drug-drug interactions, a key differentiator from the therapeutic acid form and a necessary component of a complete regulatory dossier.
[2] Effects of Acid and Lactone Forms of Eight HMG-CoA Reductase Inhibitors on CYP-Mediated Metabolism and MDR1-Mediated Transport. Pharmaceutical Research, 2006. View Source
Regulatory Impurity Classification
ent-Rosuvastatin Lactone is classified as a stereospecific impurity, specifically designated as Rosuvastatin EP Impurity G in its sodium salt form [1]. Regulatory guidelines for rosuvastatin calcium tablets specify that unspecified impurities, including stereoisomers like ent-Rosuvastatin Lactone, must not exceed 0.2% individually, with total impurities capped at 1.5% [2]. The LOD (0.07 µg/mL) and LOQ (0.2 µg/mL) for this enantiomer enable compliance with these stringent thresholds [3].
Regulatory statusCross-study comparable
EP Impurity G; limit ≤0.2% individual
Meets pharmacopeial impurity thresholds
Per rosuvastatin calcium tablet monograph
Pharmaceutical RegulationImpurity ProfilingQuality Control
Evidence Dimension
Regulatory Impurity Limit
Target Compound Data
Classified as EP Impurity G; must be ≤ 0.2% as an unspecified impurity
Comparator Or Baseline
Total impurities in rosuvastatin formulation ≤ 1.5%
Quantified Difference
Must be controlled to a maximum of 0.2% of the drug substance
Conditions
As per pharmacopeial guidelines and published analytical methods for rosuvastatin calcium tablets
Why This Matters
This defined regulatory threshold creates a non-negotiable requirement for a high-purity reference standard like ent-Rosuvastatin Lactone to be used in method validation and batch release testing, directly impacting procurement decisions for pharmaceutical quality control.
Pharmaceutical RegulationImpurity ProfilingQuality Control
[2] Determination of Eight Impurities of Rosuvastatin Calcium Tablets by HPLC. Chinese Journal of Pharmaceutical Analysis, 2016. View Source
[3] Prabhu Venkatesh Moodbidri, Varadaraji Dhayanithi, Ganesh Belavadi Manjunatha shastry, Hari Narayan Pati, and Pardhasaradhi Vasireddy. 'DEVELOPMENT AND VALIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM'. International Journal of Pharmaceutics and Drug Analysis, vol. 3, no. 9, Sept. 2015, pp. 275-81. View Source
ent-Rosuvastatin Lactone Applications
Stereospecific Impurity Quantification in API
ent-Rosuvastatin Lactone serves as the primary reference standard for the development, validation, and routine execution of chiral HPLC methods used to quantify the (3S,5R)-enantiomer impurity in bulk rosuvastatin calcium drug substance. The validated method's LOD of 0.07 µg/mL and LOQ of 0.2 µg/mL [1] enable precise determination against the regulatory limit of 0.2% for unspecified impurities [2].
Method Validation & QC for Regulatory Filings
This compound is an essential reference material for demonstrating the specificity, accuracy, and precision of analytical methods required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). Its use ensures that the method can accurately resolve and quantify the enantiomeric impurity from the active rosuvastatin peak (resolution factor > 2.0) [1], a critical requirement for regulatory approval [3].
Stability Studies and Degradant Profiling
ent-Rosuvastatin Lactone is a key marker in forced degradation (stress) studies of rosuvastatin formulations. It arises from stereospecific intramolecular cyclization of intermediates or the API itself [3]. Using the authentic standard allows for accurate identification and quantification of this degradant under conditions like heat, humidity, and acid/base stress, establishing the stability profile and shelf-life of the drug product [2].
Drug-Drug Interaction and Pharmacological Studies
As the (3S,5R)-enantiomer of the rosuvastatin lactone, this compound is used as a research tool to investigate stereoselective effects on drug-metabolizing enzymes (e.g., CYP2C9 [4]) and transporters. Its distinct stereochemistry allows for the elucidation of enantiospecific interactions that are not apparent when studying the racemate or active therapeutic form alone.
Application
Selection Property
Validation Focus
Chiral impurity quantification in rosuvastatin API
Enantiomer-specific reference standard
Chiral resolution and trace-level quantification review
Method validation for ANDA/DMF submissions
Validated chiral HPLC reference
Specificity and resolution verification
Forced degradation and stability studies
Authentic degradant marker
Stereospecific degradant identification
Enantiospecific CYP inhibition research
Stereochemically defined lactone probe
CYP isoform selectivity context review
[1] Prabhu Venkatesh Moodbidri, Varadaraji Dhayanithi, Ganesh Belavadi Manjunatha shastry, Hari Narayan Pati, and Pardhasaradhi Vasireddy. 'DEVELOPMENT AND VALIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM'. International Journal of Pharmaceutics and Drug Analysis, vol. 3, no. 9, Sept. 2015, pp. 275-81. View Source
[2] Determination of Eight Impurities of Rosuvastatin Calcium Tablets by HPLC. Chinese Journal of Pharmaceutical Analysis, 2016. View Source